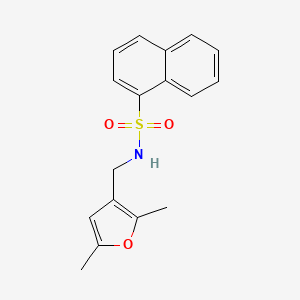
N-((2,5-dimethylfuran-3-yl)methyl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((2,5-dimethylfuran-3-yl)methyl)naphthalene-1-sulfonamide” is an organic compound that likely belongs to the class of sulfonamides, which are known for their various biological activities . It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The compound also features a 2,5-dimethylfuran moiety, which is a heterocyclic compound containing a furan ring - a five-membered aromatic ring with four carbon atoms and one oxygen.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve the reaction of an appropriate naphthalene sulfonamide with a 2,5-dimethylfuran derivative. The synthesis could potentially involve a Suzuki-Miyaura cross-coupling reaction, which is a common method for forming carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a naphthalene ring, a sulfonamide group, and a 2,5-dimethylfuran ring. The exact structure would depend on the positions of these groups in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, naphthalene derivatives are crystalline solids at room temperature, and furan derivatives are often liquids. The compound’s solubility would depend on the nature of the solvent .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
Sulfonamide derivatives of dagenan chloride have been evaluated for their enzyme inhibition activity. These compounds showed significant lipoxygenase inhibition activity, suggesting their potential as anti-inflammatory agents. Additionally, some of these molecules demonstrated moderate inhibition of α-glucosidase, indicating potential applications in anti-diabetic drug development (Abbasi et al., 2015).
Fluorescent Probing and Sensing
- Protein Binding Studies : N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide is utilized as a fluorescent probe to study the binding of p-hydroxybenzoic acid esters to bovine serum albumin. This method provides a simple, sensitive, and rapid determination of binding nature and strength, indicating the potential of sulfonamide derivatives in biochemical assays (Jun et al., 1971).
- Chemosensors for Metal Ions : Research has developed chemosensors based on sulfonamide derivatives for detecting metal ions like Al(III) in solutions. These sensors exhibit enhanced fluorescence in the presence of specific ions, demonstrating the utility of sulfonamide derivatives in environmental monitoring and biochemical research (Ding et al., 2013).
Molecular Imaging and Diagnostics
A study on the ApoSense family of compounds, which includes sulfonamide derivatives, highlights their capability for selective targeting and accumulation within cells undergoing apoptotic death. This feature is beneficial for molecular imaging and diagnostics, especially for monitoring treatments targeting apoptotic pathways (Basuli et al., 2012).
Molecular Interaction Studies
Sulfonamide compounds have also been used to investigate molecular interactions, such as the synthesis and study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide. This research provides insights into the stability of molecules, which is crucial for designing more efficient drugs and materials (Sarojini et al., 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-12-10-15(13(2)21-12)11-18-22(19,20)17-9-5-7-14-6-3-4-8-16(14)17/h3-10,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIXMTFKSZLAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2886219.png)
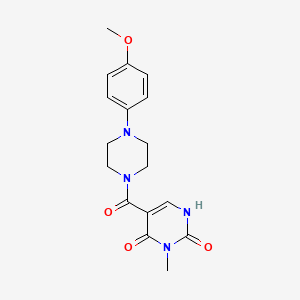
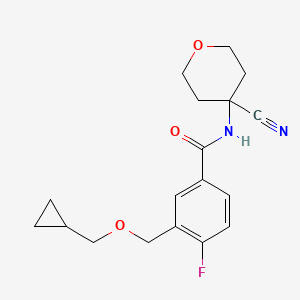
![(E)-2-amino-N-(3-phenylpropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2886224.png)
![2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2886225.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2886227.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2886229.png)
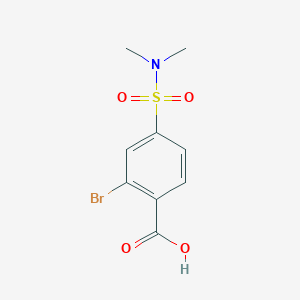
![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2886231.png)
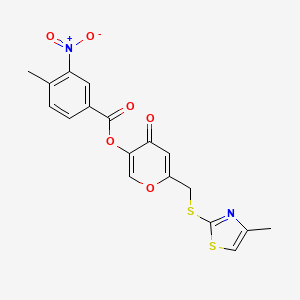

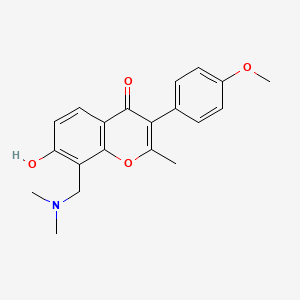
![3-(2-chloro-6-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2886241.png)
![Sodium;[3-methoxy-2-(methoxymethyl)propyl] sulfate](/img/structure/B2886242.png)